amine hydrochloride](/img/structure/B13458239.png)
[(2,5-Dichloropyridin-4-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methylamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Formation of the Intermediate: The initial step involves the nucleophilic substitution of one of the chlorine atoms in 2,5-dichloropyridine by the methylamine group, forming the intermediate [(2,5-Dichloropyridin-4-yl)methyl]amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in (2,5-Dichloropyridin-4-yl)methylamine hydrochloride.
Industrial Production Methods
In industrial settings, the production of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,5-dichloropyridine and methylamine are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Purification and Crystallization: The crude product is purified through crystallization or other separation techniques to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the molecule.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the pyridine ring or the amine group.
Aplicaciones Científicas De Investigación
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dichloropyridin-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dichloropyridin-2-yl)methylamine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
(2,5-Dichloropyridin-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C7H9Cl3N2 |
|---|---|
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
1-(2,5-dichloropyridin-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-10-3-5-2-7(9)11-4-6(5)8;/h2,4,10H,3H2,1H3;1H |
Clave InChI |
UCUDCTACDGPIRF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NC=C1Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


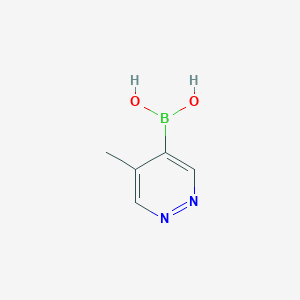
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)

![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
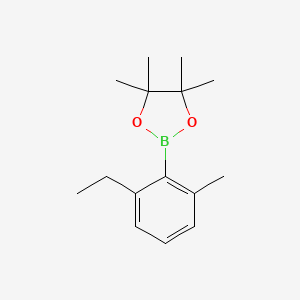
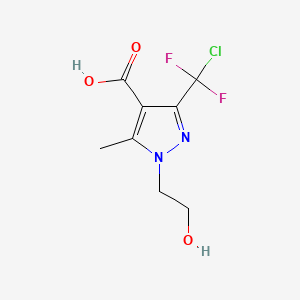
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
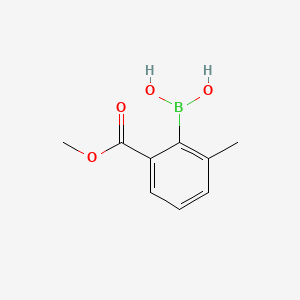
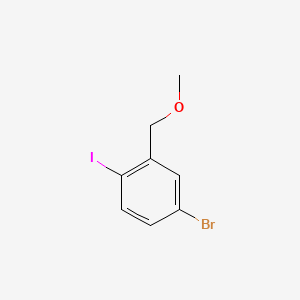
![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
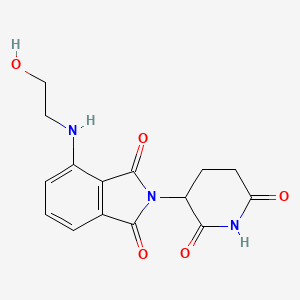
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
![Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458234.png)
